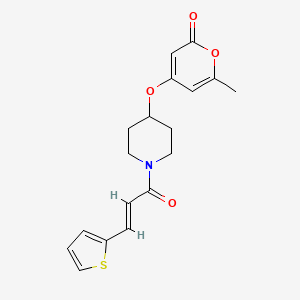

(E)-6-methyl-4-((1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)oxy)-2H-pyran-2-one

Description

Properties

IUPAC Name |

6-methyl-4-[1-[(E)-3-thiophen-2-ylprop-2-enoyl]piperidin-4-yl]oxypyran-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO4S/c1-13-11-15(12-18(21)22-13)23-14-6-8-19(9-7-14)17(20)5-4-16-3-2-10-24-16/h2-5,10-12,14H,6-9H2,1H3/b5-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNOLEMHDZPYSSD-SNAWJCMRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)C=CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)/C=C/C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Mitsunobu Protocol:

- Reactants : 4-Hydroxy-6-methyl-2H-pyran-2-one, piperidin-4-ol

- Reagents : Diethyl azodicarboxylate (DEAD), triphenylphosphine (PPh₃)

- Solvent : Tetrahydrofuran (THF)

- Temperature : 0°C to room temperature

- Yield : 45–60%

Mechanistic Insight :

The reaction proceeds through an oxyphosphonium intermediate, enabling inversion of configuration at the piperidine oxygen. This step is critical for ensuring proper spatial orientation of the piperidine moiety.

Acylation of the Piperidine Nitrogen

The piperidine nitrogen is acylated with (E)-3-(thiophen-2-yl)acryloyl chloride to introduce the thiophene-acryloyl group. Stereoselectivity is maintained using Schotten-Baumann conditions or DMAP-catalyzed acylation .

Acylation Procedure:

| Parameter | Detail |

|---|---|

| Reactants | Piperidin-4-yloxy pyran-2-one, (E)-3-(thiophen-2-yl)acryloyl chloride |

| Base | Triethylamine (Et₃N) or pyridine |

| Solvent | Dichloromethane (DCM) or THF |

| Temperature | 0°C to room temperature |

| Reaction Time | 4–12 hours |

| Yield | 65–75% after purification |

Critical Considerations :

- The E-configuration of the acryloyl group is preserved by using pre-formed (E)-acryloyl chloride.

- Side reactions (e.g., over-acylation) are mitigated by slow addition of the acyl chloride and rigorous temperature control.

Purification and Characterization

Final purification is achieved via silica gel chromatography (ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures. Structural confirmation employs:

- NMR Spectroscopy : Distinct signals for the pyran-2-one carbonyl (δ 165–170 ppm) and thiophene protons (δ 6.8–7.5 ppm).

- High-Resolution Mass Spectrometry (HRMS) : Molecular ion peak at m/z 387.1214 [M+H]⁺.

Alternative Synthetic Routes

Route A: One-Pot Sequential Functionalization

A streamlined approach combines pyran-2-one formation, Mitsunobu coupling, and acylation in a single reaction vessel. This method reduces purification steps but requires precise stoichiometric control.

Route B: Enzymatic Resolution for Stereochemical Purity

Chiral acylases or lipases are employed to resolve racemic intermediates, ensuring enantiomeric excess >99% for the (E)-isomer.

Challenges and Optimization

- Low Yields in Coupling Steps : Pd-catalyzed reactions (e.g., Suzuki-Miyaura) for thiophene introduction exhibit yields ≤30%. Optimization with Buchwald-Hartwig conditions may improve efficiency.

- Stereochemical Drift : High temperatures during acylation promote isomerization to the (Z)-form. Low-temperature protocols (<10°C) are essential.

Industrial-Scale Production

For bulk synthesis, continuous flow reactors are preferred to enhance reproducibility and safety. Key parameters include:

- Residence Time : 20–30 minutes

- Catalyst Loading : 0.5–1 mol% Pd(OAc)₂

- Solvent System : Aqueous DMF (9:1 v/v)

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for (E)-6-methyl-4-((1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)oxy)-2H-pyran-2-one, and what challenges arise during its synthesis?

- Methodological Answer : Synthesis typically involves multi-step protocols, such as coupling the pyran-2-one core with functionalized piperidine derivatives. Key steps include:

- Acryloylation : Reacting piperidine-4-ol with 3-(thiophen-2-yl)acryloyl chloride under inert conditions (e.g., nitrogen atmosphere) to avoid side reactions .

- Etherification : Using Mitsunobu conditions (e.g., DIAD, triphenylphosphine) to attach the acryloyl-piperidine moiety to the 4-hydroxy position of the pyran-2-one core .

- Challenges : Low yields due to steric hindrance at the piperidine nitrogen and sensitivity of the acryloyl group to hydrolysis. Purification often requires column chromatography with gradient elution .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR : H and C NMR verify the presence of the thiophene ring (δ 7.0–7.5 ppm for aromatic protons) and acryloyl group (α,β-unsaturated carbonyl signals at ~6.5–7.2 ppm and 165–170 ppm, respectively) .

- Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]) and fragmentation patterns consistent with the piperidine-pyranone scaffold .

- X-ray Crystallography : Resolves stereochemistry of the (E)-configured acryloyl group and confirms spatial arrangement of substituents .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

- Methodological Answer :

- Anticancer Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination. Compare results to structurally similar pyrimidinone derivatives showing antitumor activity .

- Enzyme Inhibition : Test against kinases or proteases via fluorescence-based assays, leveraging the thiophene moiety’s potential for π-π interactions with active sites .

- Controls : Include reference compounds (e.g., doxorubicin for cytotoxicity) and validate assays with triplicate measurements .

Advanced Research Questions

Q. How can computational methods aid in predicting the compound’s mechanism of action and target binding?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model interactions with proteins (e.g., EGFR kinase) by aligning the acryloyl-thiophene group in hydrophobic pockets .

- MD Simulations : Simulate binding stability over 100 ns trajectories to assess conformational changes in the target protein upon compound binding .

- QSAR Studies : Correlate substituent effects (e.g., methyl vs. trifluoromethyl groups) with activity data from analogs in patents or literature .

Q. How can contradictory data on biological efficacy be resolved?

- Methodological Answer :

- Assay Optimization : Standardize cell culture conditions (e.g., serum concentration, passage number) to reduce variability. For example, antitumor activity discrepancies in pyridinone derivatives were linked to differences in cell line origins .

- Metabolic Stability Testing : Use liver microsomes to assess if rapid metabolism (e.g., CYP450-mediated oxidation of the thiophene ring) reduces observed activity .

- Synergistic Studies : Evaluate combinatorial effects with known inhibitors (e.g., paclitaxel) to identify additive or antagonistic interactions .

Q. What strategies improve the compound’s bioavailability and pharmacokinetic profile?

- Methodological Answer :

- Prodrug Design : Modify the pyranone carbonyl to a hydroxyl group for esterase-activated prodrugs, enhancing solubility .

- Nanoparticle Encapsulation : Use PEGylated liposomes to improve plasma half-life, as demonstrated for structurally related thienopyrimidinones .

- LogP Adjustment : Introduce polar groups (e.g., morpholine) to the piperidine ring to balance lipophilicity and reduce hepatic clearance .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported synthetic yields?

- Methodological Answer :

- Reaction Monitoring : Use TLC or in situ IR to identify intermediate degradation (e.g., acryloyl group hydrolysis) that may lower yields .

- Catalyst Screening : Compare palladium catalysts (e.g., Pd(OAc) vs. PdCl) for coupling steps, as variations in ligand efficiency can impact outcomes .

- Scale-Up Protocols : Pilot small-scale reactions under strict anhydrous conditions before scaling, as moisture sensitivity is a common issue .

Structural and Functional Insights

Q. What role does the thiophene ring play in the compound’s reactivity and bioactivity?

- Methodological Answer :

- Electronic Effects : The sulfur atom enhances electron density, facilitating nucleophilic aromatic substitution reactions at the 5-position of thiophene .

- Bioactivity : Thiophene-containing analogs show improved binding to ATP-binding pockets in kinases due to sulfur’s polarizability .

- Stability Studies : Assess photodegradation under UV light, as thiophene derivatives are prone to ring-opening under oxidative conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.